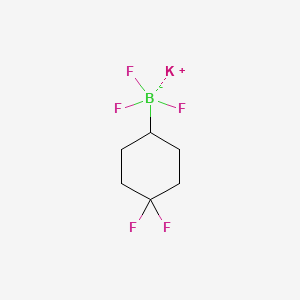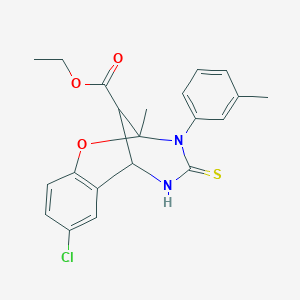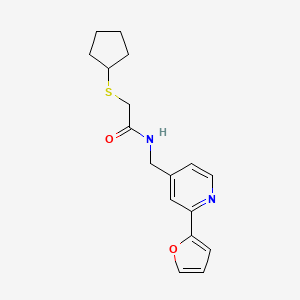![molecular formula C27H25ClN6O2S B3016664 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893276-02-3](/img/structure/B3016664.png)
5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline" is a structurally complex molecule that belongs to the class of triazoloquinazolines. This class of compounds has been the subject of various studies due to their potential biological activities and fluorescence properties.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves the condensation of different precursor molecules under specific conditions. For instance, the synthesis of [1,2,4]triazolo[5,1-b]- and [1,2,4]triazino[3,2-b]quinazolines has been achieved by ribosylation, coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and using the silylation method, followed by debenzoylation with methanolic sodium methoxide to afford the corresponding free N-nucleosides . Another approach for synthesizing [1,2,4]triazolo[4,3-α]piperazines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines, suggesting a novel activation mechanism for electron-deficient chloromethyloxadiazoles . Additionally, novel 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized from 3-amino-2-methylquinazolin-4-(3H)-one with aromatic nitriles in potassium tert-butoxide under reflux conditions .
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is characterized by the presence of multiple fused rings, including triazole and quinazoline moieties. These structures have been confirmed by various spectroscopic methods such as IR, 1H, 13C NMR, and elemental analysis . The presence of substituents like chlorophenyl and dimethylphenylsulfonyl groups can significantly influence the electronic and steric properties of the molecule, potentially affecting its biological activity and interaction with other molecules.
Chemical Reactions Analysis
Triazoloquinazoline derivatives can participate in various chemical reactions due to their reactive sites. The synthesis processes described in the papers involve nucleophilic substitution, condensation, and activation reactions . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral analysis of some synthesized nucleosides indicates that they possess fluorescence properties, which could be of interest for applications in fluorescence microscopy or as fluorescent probes . The antibacterial screening of some derivatives against various bacterial strains using the zone inhibition method suggests that these compounds could serve as potential antibacterial agents .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Several studies have synthesized novel compounds related to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline, demonstrating significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2010). Similarly, Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, including triazoloquinazoline compounds, with notable antibacterial and antifungal activity (Hassan, 2013).
Anticancer and Antitumor Activities
Research has also highlighted the potential anticancer activities of quinazoline derivatives. Solomon et al. (2019) designed and synthesized sulfonyl analogs derived from 4-aminoquinoline, demonstrating significant cytotoxicity against breast tumor cell lines and suggesting their potential as safer anticancer agents (Solomon et al., 2019). Another study by Li et al. (2020) focused on quinazoline derivatives containing piperazine moieties as antitumor agents, showing potent antiproliferative activities and biological activity against various cancer cell lines (Li et al., 2020).
Quality Control and Drug Development
Danylchenko et al. (2018) aimed at developing quality control methods for a leading compound among derivatives of triazoloquinazoline, highlighting its promise as an antimalarial agent and detailing methods for its quality control (Danylchenko et al., 2018).
Mécanisme D'action
Target of Action
It’s known that piperazine, a structural motif in the compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance, suggests that it may interact with its targets to induce changes .
Pharmacokinetics
The presence of the piperazine ring in the compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Propriétés
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c1-18-10-11-22(16-19(18)2)37(35,36)27-26-29-25(23-8-3-4-9-24(23)34(26)31-30-27)33-14-12-32(13-15-33)21-7-5-6-20(28)17-21/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCIDEZYMCDHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC(=CC=C6)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)
![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)
![Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B3016598.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)